molecular formula C21H26N2O2 B14774887 4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

Cat. No.: B14774887
M. Wt: 338.4 g/mol
InChI Key: QGDCTXGLHLGWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide is a complex organic compound belonging to the oxazepine family This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a tetrahydrobenzo[f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide involves its interaction with specific molecular targets. This compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, providing analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide is unique due to its specific structural features, such as the presence of both benzyl and tert-butyl groups

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-benzyl-N-tert-butyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxamide

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)22-20(24)19-17-11-7-8-12-18(17)25-14-13-23(19)15-16-9-5-4-6-10-16/h4-12,19H,13-15H2,1-3H3,(H,22,24)

InChI Key

QGDCTXGLHLGWFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1C2=CC=CC=C2OCCN1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.